2-Mesityl-1,3,2-dioxaborolane
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Overview
Description
2-Mesityl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C₁₁H₁₅BO₂. It is a boronic ester derived from mesitylene and ethylene glycol. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mesityl-1,3,2-dioxaborolane can be synthesized through the reaction of mesitylene with boronic acid derivatives. One common method involves the reaction of mesitylene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The scalability of the synthesis process makes it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Mesityl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.
Oxidation: Oxidation of this compound can be achieved using oxidizing agents like hydrogen peroxide or sodium periodate.
Major Products Formed:
Suzuki–Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Oxidation: Oxidation typically yields boronic acids or boronate esters.
Reduction: Reduction can lead to the formation of borohydrides or other reduced boron species.
Scientific Research Applications
2-Mesityl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Mesityl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond between the aryl group of the boronic ester and the aryl halide. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
- 2-Mesityl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Mesityl-5,5-dimethyl-1,3,2-dioxaborinane
- Bis(pinacolato)diboron
Comparison: 2-Mesityl-1,3,2-dioxaborolane is unique due to its mesityl group, which provides steric hindrance and enhances the stability of the compound. Compared to bis(pinacolato)diboron, it offers better selectivity in certain coupling reactions. The presence of the mesityl group also makes it more resistant to hydrolysis compared to other boronic esters .
Properties
CAS No. |
214360-89-1 |
---|---|
Molecular Formula |
C11H15BO2 |
Molecular Weight |
190.05 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H15BO2/c1-8-6-9(2)11(10(3)7-8)12-13-4-5-14-12/h6-7H,4-5H2,1-3H3 |
InChI Key |
OJOJHMBTQRIMQJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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